(Acetyloxy)(thiophen-2-yl)methyl acetate
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Overview
Description
(Acetyloxy)(thiophen-2-yl)methyl acetate is an organic compound with the molecular formula C9H10O4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an acetyloxy group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate typically involves the reaction of 2-thiophenecarboxaldehyde with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a catalyst such as pyridine. The general reaction scheme is as follows:
2-thiophenecarboxaldehyde+acetic anhydride→(Acetyloxy)(thiophen-2-yl)methyl acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(thiophen-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(Acetyloxy)(thiophen-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (Acetyloxy)(thiophen-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (Acetyloxy)(thiophen-2-yl)methyl acetate.
2-Acetoxymethylthiophene: A related compound with similar structural features.
Thiophene-2-acetic acid: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetyloxy group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[acetyloxy(thiophen-2-yl)methyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6(10)12-9(13-7(2)11)8-4-3-5-14-8/h3-5,9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWFMLVWGWHIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CS1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383933 |
Source
|
Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63011-97-2 |
Source
|
Record name | (acetyloxy)(thiophen-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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